(1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL (1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17491029
InChI: InChI=1S/C9H12ClNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9+/m0/s1
SMILES:
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65 g/mol

(1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL

CAS No.:

Cat. No.: VC17491029

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL -

Specification

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
IUPAC Name (1S,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol
Standard InChI InChI=1S/C9H12ClNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9+/m0/s1
Standard InChI Key ZASARIKEPRMRES-IMTBSYHQSA-N
Isomeric SMILES C[C@@H]([C@H](C1=CC=CC=C1Cl)N)O
Canonical SMILES CC(C(C1=CC=CC=C1Cl)N)O

Introduction

(1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL is a chiral organic compound with a molecular formula of C9H12ClNO. It is characterized by the presence of an amino group, a secondary alcohol, and a chlorophenyl moiety. This compound is of interest in the field of medicinal chemistry due to its potential as an intermediate in the synthesis of pharmaceuticals.

Synthesis and Reactivity

The synthesis of (1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL typically involves asymmetric synthesis methods to achieve the desired stereochemistry. The reactivity of this compound is influenced by its functional groups, including the amino and hydroxyl groups, which can participate in nucleophilic reactions and other organic transformations.

Potential Applications

This compound is notable for its potential applications in medicinal chemistry. Its unique structure, featuring both amino and hydroxyl groups, suggests it could interact with biological targets such as receptors or enzymes, which is crucial for drug design and development.

Comparison with Related Compounds

Several compounds share structural similarities with (1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL. These include:

Compound NameCAS NumberMolecular FormulaUnique Features
(1R,2S)-1-Amino-1-(2-chlorophenyl)propan-2-ol1269958-27-1C9H12ClNODifferent stereochemistry
(1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL1212989-60-0C9H12ClNODifferent stereochemistry
1-Amino-2-(2-chlorophenyl)propan-2-ol71095-16-4C9H12ClNONo specific stereochemistry mentioned

These compounds highlight the diversity within this chemical class and underscore the unique characteristics of (1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL due to its specific stereochemistry and substitution pattern.

Research Findings and Future Directions

While specific biological activity data for (1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL is limited, compounds with similar structures often exhibit various pharmacological properties. Further research is necessary to explore its potential therapeutic applications fully.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator